Amolanone

Description

Nomenclature and Classification within Chemical Compound Families

Amolanone's chemical identity is defined by its specific structural features, leading to its categorization within several compound families.

Benzofuranone Derivative Categorization

The following table summarizes key chemical properties of this compound and its hydrochloride form:

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C20H23NO2 drugfuture.comnih.govwikidata.orguni.luebi.ac.uk | C20H23NO2.HCl drugfuture.com |

| Molecular Weight | 309.40 g/mol drugfuture.comnih.govebi.ac.uk | 345.86 g/mol drugfuture.com |

| CAS Registry No. | 76-65-3 drugfuture.comwikidata.org | 6009-67-2 drugfuture.com |

| Melting Point | 43-44°C (from petr ether) drugfuture.com | 152-153°C (from isopropanol) drugfuture.com |

| Boiling Point | 192-194°C at 2.0 mmHg drugfuture.com | Not specified |

| Refractive Index | nD24.5 1.5614 drugfuture.com | Not specified |

| Solubility | Not specified | Soluble in water drugfuture.com |

Local Anesthetic Agent Classification

This compound is recognized for its pharmacological activity as a local anesthetic agent drugfuture.comncats.ioresearchgate.netgoogle.comarchive.orggoogle.com. Beyond its anesthetic properties, it also exhibits antispasmodic action oup.comncats.ioarchive.org. The compound was first approved in 1941 ncats.io. Its mechanism of action as a local anesthetic involves blocking sodium channels within nerve cells, thereby inhibiting the initiation and transmission of nerve impulses, which is crucial for pain sensation ontosight.ai. This mode of action is comparable to that of other established local anesthetics such as lidocaine (B1675312) and benzocaine (B179285) ontosight.ai. Historically, this compound was utilized as an intramuscularly administered antispasmodic for conditions like ureteral colic; however, its contemporary clinical application is predominantly restricted to topical anesthesia of the lower urinary tract oup.comarchive.org.

Chiral Quaternary Carbon Stereocenter Significance

A notable structural feature of this compound, particularly the (S)-enantiomer, is the presence of a chiral quaternary carbon stereocenter nih.gov. A chiral center, also known as a stereocenter or chiral carbon, is defined as a carbon atom bonded to four distinct groups transformationtutoring.com. The construction of such chiral quaternary carbon stereocenters presents a considerable challenge in the field of organic chemistry acs.orgrsc.org. These centers are frequently found in a wide array of natural products, pharmaceuticals, and other biologically active molecules, underscoring their importance in medicinal chemistry and drug discovery acs.org. The asymmetric synthesis of (R)-amolanone has been successfully demonstrated through methods such as palladium-catalyzed enantioselective α-arylation of α,α-disubstituted esters researchgate.netnih.gov. This synthetic achievement highlights the significance of its chiral center and the ongoing research into stereoselective synthesis of complex molecules containing such features.

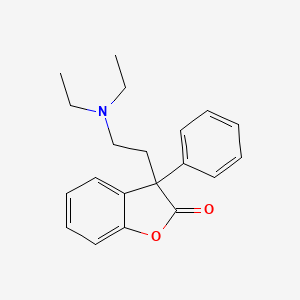

Structure

3D Structure

Properties

CAS No. |

76-65-3 |

|---|---|

Molecular Formula |

C20H23NO2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one |

InChI |

InChI=1S/C20H23NO2/c1-3-21(4-2)15-14-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)23-19(20)22/h5-13H,3-4,14-15H2,1-2H3 |

InChI Key |

HPITVGRITATAFY-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |

Canonical SMILES |

CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amolanone; AP 43; AP-43; AP43 |

Origin of Product |

United States |

Mechanistic Investigations of Amolanone Pharmacological Actions

Elucidation of Primary Molecular Targets

Amolanone hydrochloride is recognized for its local anesthetic properties ontosight.ai. Local anesthetics exert their effects by targeting voltage-gated sodium channels (NaV channels) located in nerve cells ontosight.aifrontiersin.org. The fundamental mechanism involves the blockade of these channels, which are critical for the initiation and propagation of nerve impulses ontosight.aifrontiersin.org.

Nerve impulse transmission, or the action potential, is a rapid, transient change in the electrical potential across a neuronal membrane. This process begins with a stimulus that depolarizes the membrane to a threshold potential, leading to the rapid opening of voltage-ggated sodium channels and a swift influx of sodium ions into the cell who.intdelveinsight.comdrugbank.com. This influx causes the rapid depolarization phase of the action potential delveinsight.comgoogle.com. Local anesthetics, including this compound, interfere with this process by binding to and blocking these sodium channels, thereby preventing the inward flow of sodium ions ontosight.aifrontiersin.orgwikipedia.org. This inhibition effectively slows the rate and amplitude of initial rapid depolarization, reduces cell excitability, and decreases conduction velocity, ultimately preventing the transmission of pain signals and other nerve impulses google.commedchemexpress.comoup.com.

| Mechanism | Target | Effect on Nerve Impulse | Key Ions/Channels |

|---|---|---|---|

| Local Anesthesia | Voltage-gated Sodium Channels (NaV) | Prevents initiation and propagation of nerve impulses by blocking depolarization. | Na+ ions, NaV channels |

While L-type calcium channels are important targets for various pharmacological agents, and their inhibition mechanisms involve preventing calcium ion influx into excitable cells nih.gov, direct research findings specifically linking this compound to L-type calcium channel inhibition were not identified in the consulted literature. Calcium channel blockers, such as amlodipine, are known to inhibit voltage-dependent L-type calcium channels, thereby affecting calcium mobilization and influx nih.gov. However, specific data or detailed research findings on this compound's interaction with L-type calcium channels are not available in the provided sources.

Anticholinergic Activity Analysis

This compound hydrochloride is classified as a benzofuranone derivative possessing anticholinergic actions. Anticholinergic medications function by blocking the activity of acetylcholine (B1216132) (ACh), a key neurotransmitter, at both central and peripheral nervous system synapses. By selectively inhibiting the binding of ACh to its receptors in neurons, these drugs effectively suppress the actions of the parasympathetic nervous system.

The parasympathetic nervous system controls various involuntary bodily functions, including those of smooth muscle in the gastrointestinal tract, lungs, and urinary tract. This compound's anticholinergic properties contribute to its effects, which historically included antispasmodic actions. This activity is mediated through its interaction with acetylcholine receptors, leading to a reduction in parasympathetic tone.

| Pharmacological Action | Neurotransmitter/Receptor Target | Physiological Effect |

|---|---|---|

| Anticholinergic | Acetylcholine (ACh) receptors | Inhibits parasympathetic nervous system activity, leading to antispasmodic effects. |

Synthetic Methodologies and Enantioselective Approaches for Amolanone

Established Synthetic Pathways

While general methodologies for synthesizing compounds similar to Amolanone often involve multi-step organic chemistry techniques such as amination, alkylation, and cyclization, specific detailed established pathways for this compound itself are less broadly documented in the provided search results nih.gov. However, a significant advancement in the enantioselective synthesis of (R)-Amolanone has been achieved through a palladium-catalyzed α-arylation of α,α-disubstituted esters with aryl bromides wikidata.orguni.lunih.govscitoys.comnih.govnih.gov. This protocol represents a powerful and established method for the asymmetric preparation of this chiral compound.

Asymmetric Synthesis of (R)-Amolanone

The asymmetric synthesis of (R)-Amolanone has been successfully demonstrated using a palladium (Pd)-catalyzed enantioselective α-arylation reaction wikidata.orguni.lunih.govscitoys.comnih.govnih.gov. This method allows for the efficient preparation of enantioenriched products possessing quaternary carbon stereocenters, a challenging feat in organic synthesis wikidata.orguni.lunih.govscitoys.comnih.gov. The reaction proceeds under mild conditions, exhibits a broad substrate scope, and demonstrates excellent functional group compatibility wikidata.orguni.lunih.govscitoys.comnih.gov.

The critical component enabling the high enantioselectivity in the synthesis of (R)-Amolanone is the catalytic system, specifically the combination of a palladium catalyst with a precisely designed chiral ligand wikidata.orguni.lunih.govscitoys.comnih.gov. The P-chiral monophosphorus ligand, 3-Pent-BIDIME, has been identified as highly effective in this Pd-catalyzed α-arylation wikidata.orguni.lunih.govscitoys.comnih.gov. This ligand plays a pivotal role in dictating the stereochemical outcome, leading to high enantiomeric excesses (ee) in the product wikidata.orguni.lunih.govscitoys.comnih.gov. The use of low palladium loadings, as low as 1 mol %, further highlights the efficiency of this catalytic system wikidata.orguni.lunih.govscitoys.comnih.gov.

The performance of the catalytic system for the asymmetric synthesis of (R)-Amolanone is summarized in the table below:

Table 1: Catalytic System Performance for Asymmetric (R)-Amolanone Synthesis

| Catalyst | Ligand | Yield | Enantioselectivity (ee) | Conditions | Reference |

| Palladium (Pd) | 3-Pent-BIDIME | Moderate to Good | High | Mild, low Pd loadings (as low as 1 mol%) | wikidata.orguni.lunih.govscitoys.comnih.gov |

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in asymmetric synthesis, offering profound insights into reaction mechanisms and the origins of stereoselectivity. For the asymmetric synthesis of (R)-Amolanone, DFT calculations have been employed to elucidate the mechanistic details and the factors governing enantiocontrol wikidata.orguni.lunih.govscitoys.comnih.govnih.gov.

DFT calculations performed on the Pd-catalyzed α-arylation reaction that yields (R)-Amolanone have provided critical mechanistic insights wikidata.orguni.lunih.govscitoys.comnih.govnih.gov. These studies revealed a NaBr-bridged downstream transmetalation as a key step in the reaction pathway wikidata.orguni.lunih.govscitoys.comnih.govnih.gov. Such computational analyses are vital for understanding the intricate steps involved in catalytic cycles and for rationalizing experimental observations. DFT allows for the accurate reconstruction of electronic structures and the identification of reactive sites, which are crucial for optimizing synthetic strategies.

A significant finding from the DFT calculations concerning the asymmetric synthesis of (R)-Amolanone is the pronounced importance of noncovalent interactions in controlling the enantioselectivity wikidata.orguni.lunih.govscitoys.comnih.govnih.gov. These subtle interactions, such as steric repulsions or hydrogen bonding, within the transition state play a decisive role in directing the approach of reactants and determining the favored stereochemical outcome wikidata.orguni.lunih.govscitoys.comnih.govnih.gov. Understanding the precise nature and influence of these noncovalent forces is fundamental for the rational design of highly enantioselective catalysts and ligands in asymmetric synthesis.

Compound Names and PubChem CIDs

Metabolic Transformations of Amolanone

In Vivo Metabolic Pathways

Information not available in the public domain.

Structure Activity Relationship Sar Studies of Amolanone and Analogues

Correlation of Structural Motifs with Local Anesthetic Efficacy

The potency of local anesthetics is closely correlated with their lipid solubility, a property that facilitates their diffusion through nerve sheaths and neuronal membranes. brainkart.comnih.govnih.gov This lipid solubility is primarily influenced by the aromatic ring and its substitutions, as well as the alkyl groups attached to the tertiary amine. brainkart.comnih.govnih.gov

Substitutions on the aromatic ring significantly affect the lipid solubility of the entire molecule, which in turn impacts membrane penetration. nih.govnih.govchemrxiv.org Direct aliphatic substitutions to the aromatic ring have been observed to increase lipophilicity and enhance membrane penetration. chemrxiv.org Furthermore, the addition of a single methyl group to the aromatic ring can augment a local anesthetic's ability to bind to its receptor site. chemrxiv.org

Studies on analogous compounds, such as benzene (B151609) ring-substituted ketamine esters, provide insights into the positional effects of substituents. In these analogues, compounds with substitutions at the 2- and 3-positions were generally found to be more active than those substituted at the 4-position. nih.gov Chlorine (Cl) emerged as a broadly acceptable substituent, while powerful electron-withdrawing groups like trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) tended to yield less effective analogues. nih.gov

Table 1: Influence of Benzene Ring Substitutions on Local Anesthetic Activity (Based on Analogues)

| Substituent Type | Position | Observed Effect on Activity | Reference |

| Aliphatic | - | Increased lipophilicity and membrane penetration | chemrxiv.org |

| Methyl | - | Increased receptor binding ability | chemrxiv.org |

| Cl | 2- or 3- | Generally more active | nih.gov |

| CF₃, OCF₃ | - | Fewer effective analogues (electron-withdrawing) | nih.gov |

| - | 4- | Generally less active | nih.gov |

Modifications to the side chain, particularly the length of the carbon chain, play a critical role in modulating the pharmacological profile of local anesthetics. Increasing the length of carbon chains attached to either the aromatic ring, the intermediate linkage, or the tertiary amine generally results in higher lipid solubility, increased potency, and a longer duration of action. nih.govbrainkart.com For optimal local anesthetic activity, the intermediate chain length is typically between 3 and 7 carbon atoms. derangedphysiology.com The incorporation of larger alkyl groups into the parent molecule has also been shown to enhance potency. brainkart.com

Local anesthetic agents are weak bases. Their mechanism of action involves existing in equilibrium between an unionized (lipophilic) form and an ionized (protonated) form. The unionized form is crucial for penetrating the neuronal cell membrane. Once inside the axoplasm, the molecule becomes protonated, and it is this ionized form that effectively binds to and blocks the voltage-gated sodium channels, thereby preventing nerve impulse conduction. nih.govbrainkart.comnih.govsquarespace.com The tertiary amine group, being hydrophilic, plays a key role in accepting protons and thus in the ionization process. brainkart.comnih.govderangedphysiology.com The nature of the intermediate linkage, whether ester or amide, also dictates the drug's classification and its metabolic pathway. nih.govbrainkart.commedscape.comnih.govnih.govsquarespace.com Amolanone itself features a benzofuranone backbone, which includes an ester linkage, alongside a diethylaminoethyl group and a phenyl group. ontosight.ai

SAR in Relation to Anticholinergic Activity

The structure-activity relationships for anticholinergic agents provide insights into how specific molecular features contribute to their ability to inhibit acetylcholine's action. A tertiary amine structure is generally required for central nervous system (CNS) anticholinergic activity, whereas quaternary amines tend to act peripherally. firsthope.co.in The presence of an ester group or a carbonyl group adjacent to the nitrogen atom can increase antimuscarinic activity. firsthope.co.in The length of the hydrocarbon chain connecting the amine and the aromatic ring is also significant; activity generally increases up to three carbon atoms, beyond which it may decrease. firsthope.co.in

Table 2: General Structure-Activity Relationships for Anticholinergic Agents

| Structural Feature | Effect on Anticholinergic Activity | Reference |

| Tertiary Amine | Needed for CNS activity | firsthope.co.in |

| Quaternary Amine | Acts peripherally | firsthope.co.in |

| Ester/Carbonyl adjacent to Nitrogen | Increases antimuscarinic activity | firsthope.co.in |

| Hydrocarbon Chain Length (Amine-Aromatic Ring) | Increases up to 3 carbons, then decreases | firsthope.co.in |

| R1 (on ester carbon) | H, OH, CH₂OH, CONH₂ for optimum activity | cutm.ac.in |

| R2, R3 (on ester carbon) | Carbocyclic/heterocyclic for maximum antagonist activity | cutm.ac.in |

| Substituents on Phenyl Rings | Alkyl, aryl, halide, hydroxyl abolish central action, diminish potency | nih.gov |

| Connecting Bridge Length | 2-4 carbons optimal, 2 carbons for maximum activity | cutm.ac.in |

Enantiomeric Selectivity in Pharmacological Responses

This compound exhibits chirality, as evidenced by the existence of (S)-Amolanone (PubChem CID 66584151). nih.gov The phenomenon of enantiomeric selectivity is well-documented in pharmacology, where enzymes, receptors, and other biological binding molecules can differentiate between enantiomers due to varying dissociation constants, leading to diverse pharmacological responses. researchgate.netnih.gov

This selectivity can manifest in several ways: one enantiomer in a racemic mixture may possess pharmacological efficacy while the other is inert; each enantiomer may exhibit different activities on the body, necessitating their individual development as distinct drugs; enantiomers may act on the same pharmacological target but with opposing effects; or both enantiomers may have similar pharmacological effects, but only one might induce adverse reactions. researchgate.netnih.govnews-medical.netderangedphysiology.com Stereoselectivity is observed across various pharmacokinetic processes, including absorption, distribution, metabolism, and excretion, with a particular emphasis on metabolic profiles and toxicity mechanisms. researchgate.netnih.gov For some amide local anesthetics, S-enantiomers have generally been found to be more potent and less toxic compared to their R-enantiomeric counterparts. squarespace.com While the existence of (S)-Amolanone confirms its chiral nature, specific comparative pharmacological data for its enantiomers are not detailed in the provided search results.

Preclinical Research Models and Experimental Systems in Amolanone Studies

In Vitro Assays for Target Engagement

In vitro assays are fundamental in early-stage drug discovery to confirm that a compound interacts with its intended biological target. These laboratory-based tests are conducted outside of a living organism, often using isolated proteins, cells, or tissues. For compounds within the benzofuran (B130515) class, a variety of in vitro assays are utilized to elucidate their mechanism of action and target engagement.

Commonly employed techniques include enzymatic assays, which measure how a compound affects the activity of a specific enzyme. For instance, various benzofuran derivatives have been evaluated for their inhibitory activity against enzymes like sirtuins (SIRT1-3), with IC50 values determined to quantify their potency. mdpi.com Cell-based assays are also crucial; these can assess a compound's effect on cell viability, proliferation, or other cellular functions. For example, the cytotoxicity of benzofuran analogs has been assessed against various human cancer cell lines (such as ME-180, A549, and HT-29) using MTT assays to determine their antiproliferative potential. mdpi.com Furthermore, binding assays are used to measure the affinity of a compound for its target receptor. Studies on novel benzofuran derivatives have determined their high binding affinities (Kᵢ values) for targets like beta-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov

Table 1: Examples of In Vitro Assays Used for Benzofuran Derivatives

| Assay Type | Target/Cell Line | Compound Class | Measured Parameter | Example Finding |

|---|---|---|---|---|

| Enzymatic Assay | SIRT2 Enzyme | Benzofuran derivative | IC₅₀ (μM) | Compound 7e showed an IC₅₀ of 3.81 µM, indicating potent inhibition. mdpi.com |

| Binding Affinity | AD Brain Homogenates | Benzofuran derivative | Kᵢ (nM) | Compound 8 displayed a Kᵢ value of 0.7 nM for beta-amyloid plaques. nih.gov |

| Cell Proliferation | A549 Cancer Cell Line | Benzofuran analog | IC₅₀ (µM) | Compound 22 showed an IC₅₀ value in the range of 0.08–1.14 µM. mdpi.com |

Application in Animal Models for Pharmacological Investigations

Animal models are indispensable for understanding the complex interactions of a potential drug within a whole, living biological system. nih.gov They serve as a critical bridge between initial laboratory discoveries and human clinical trials, allowing for the assessment of a compound's efficacy and its pharmacokinetic profile. nih.gov Rodents, such as mice and rats, are frequently used in these pharmacological studies due to their physiological similarities to humans and well-understood genetics. nih.gov

The study of anesthetic properties in animal models involves evaluating a compound's ability to induce a loss of sensation and consciousness. While specific recent studies detailing the anesthetic evaluation of amolanone are not prominent, general methodologies for this class of investigation are well-established. These studies typically involve administering the compound to animals, often rats or mice, and observing key indicators of anesthesia.

Researchers monitor the onset and duration of the loss of righting reflex (the ability of the animal to return to an upright position), responses to painful stimuli (e.g., tail-pinch or paw pressure tests), and effects on motor activity. Physiological parameters such as heart rate, blood pressure, and respiratory rate are also continuously monitored to understand the compound's systemic effects.

Anticholinergic agents work by blocking the action of acetylcholine (B1216132), a neurotransmitter, at its receptor sites in the nervous system. genomind.com Evaluating these effects is critical, as they can be either the intended therapeutic action or an unwanted side effect. nih.gov Preclinical evaluation in animal models measures both central and peripheral anticholinergic activities.

Peripheral effects are often assessed by observing physiological changes. For example, researchers might measure reductions in salivation, inhibition of gastrointestinal motility, or changes in heart rate and pupil diameter (mydriasis). genomind.comnih.gov Central effects, which result from the compound crossing the blood-brain barrier, can be evaluated through behavioral tests that assess cognitive functions like memory and attention. genomind.com

Table 2: Common Endpoints for Evaluating Anticholinergic Effects in Preclinical Models

| System | Observed Effect | Implication |

|---|---|---|

| Peripheral | ||

| Glandular | Dry mouth, decreased secretions | Blockade of muscarinic receptors on salivary glands. nih.gov |

| Ocular | Mydriasis (dilated pupils), blurred vision | Blockade of receptors in the ciliary muscle and iris. nih.gov |

| Cardiovascular | Tachycardia (increased heart rate) | Blockade of vagal nerve input to the heart. nih.gov |

| Gastrointestinal | Constipation, reduced gut motility | Inhibition of parasympathetic stimulation of the GI tract. nih.gov |

| Genitourinary | Urinary retention | Relaxation of the bladder detrusor muscle. nih.gov |

| Central |

Systematic Reviews and Meta-Analyses in the Context of this compound's Chemical Class

A specific systematic review or meta-analysis for this compound is not available in the scientific literature. However, numerous narrative reviews have been conducted on its broader chemical class, the benzofuran derivatives. nih.govmdpi.comscienceopen.comresearchgate.net These reviews collectively highlight that the benzofuran nucleus is a significant scaffold in medicinal chemistry, forming the core of many compounds with a vast array of pharmacological activities. nih.govresearchgate.net The activities reported for this class are diverse, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties. mdpi.comscienceopen.comnih.gov This broad spectrum of potential therapeutic applications underscores the importance of the preclinical in vitro and in vivo evaluation methods discussed previously for any individual compound within this class, including this compound.

Future Directions in Amolanone Research

Advanced Synthetic Strategies and Derivatization

Derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of Amolanone and for generating novel compounds with enhanced properties. This involves modifying the existing structure to introduce new functional groups or alter existing ones, which can lead to changes in potency, selectivity, and pharmacokinetic characteristics justia.comgoogle.comgoogleapis.com. For example, the development of new synthetic routes for HDAC inhibitors has focused on creating inactive intermediates to improve process safety and reduce manufacturing costs, a principle that could be applied to this compound derivatization cetya-therapeutics.com. The exploration of novel thiazolidin-4-one derivatives, for instance, highlights the potential of structural modifications to yield compounds with significant anticancer activities nih.gov.

Comprehensive Mechanistic Elucidation

While this compound is known to act as a local anesthetic by blocking sodium channels in nerve cells, preventing the transmission of pain impulses ontosight.ai, a comprehensive understanding of its full mechanistic profile remains an area for extensive research. Future studies should aim to:

Identify additional molecular targets: Beyond sodium channels, this compound may interact with other receptors or enzymes, contributing to its observed effects or revealing new pharmacological activities. Research into other compounds, such as AR234960, has shown that molecular modeling can provide insights into how compounds fit within receptor binding pockets, affecting their efficacy evitachem.com.

Elucidate downstream signaling pathways: Understanding the cascade of molecular events triggered by this compound's interaction with its targets is essential. This could involve investigating its influence on various intracellular signaling pathways, such as the RAS-RAF-MEK-ERK or PI3K-AKT pathways, which are often implicated in cellular responses and disease pathogenesis evitachem.comnih.govnih.gov.

Investigate stereospecific mechanisms: Given that this compound exists as (S)-amolanone nih.gov, and the asymmetric synthesis of (R)-amolanone has been achieved researchgate.netresearchgate.net, future research should focus on whether different stereoisomers exhibit distinct mechanisms of action or target specific pathways, leading to varied pharmacological outcomes.

Development of Next-Generation Analogues

The development of next-generation analogues of this compound is crucial for optimizing its therapeutic utility. This involves a systematic approach to structure-activity relationship (SAR) studies to identify key pharmacophores and optimize properties such as potency, selectivity, and duration of action.

SAR-guided design: Utilizing computational chemistry and high-throughput screening, researchers can design and synthesize a library of this compound analogues with targeted modifications. This iterative process can lead to compounds with improved binding affinity to specific targets or enhanced pharmacological effects frontiersin.org.

Improved pharmacokinetic profiles: Analogues could be designed to have better bioavailability, reduced metabolism, or improved tissue penetration, particularly for specific routes of administration or target organs.

Reduced side effects: By understanding the mechanisms behind any undesirable effects, analogues can be designed to minimize these while retaining or enhancing desired therapeutic actions.

Multi-target approaches: Developing analogues that can modulate multiple targets simultaneously could lead to more effective treatments for complex diseases, leveraging the known and potentially unknown activities of this compound. For example, compounds targeting G-protein coupled receptors (GPCRs) are a focus in cardiovascular health research evitachem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Amolanone, and what analytical methods are recommended to validate its chemical purity and stability?

- Methodological Answer : this compound (C₂₀H₂₃NO₂) can be synthesized via nucleophilic substitution or condensation reactions, depending on the target salt form (alkaline or hydrochloride). Analytical validation should include High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Stability studies under varying pH and temperature conditions are critical, with degradation products quantified using mass spectrometry .

Q. How does this compound’s pharmacological profile compare to other local anesthetics in preclinical models?

- Methodological Answer : Comparative efficacy studies should utilize in vivo models (e.g., rodent nerve-block assays) to measure onset/duration of anesthesia. Dose-response curves must be constructed using standardized protocols, with statistical analysis (e.g., ANOVA) to assess significance. Include toxicity endpoints (LD₅₀) and histopathological evaluations of injection sites. Cross-reference results with structurally similar anesthetics (e.g., lidocaine) to contextualize findings .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro receptor-binding data and in vivo efficacy outcomes for this compound?

- Methodological Answer : Discrepancies often arise from differences in bioavailability or metabolite activity. Design parallel in vitro (e.g., voltage-gated sodium channel inhibition assays) and in vivo studies using the same batch of this compound. Incorporate pharmacokinetic profiling (plasma half-life, tissue distribution) via LC-MS/MS. Use regression models to correlate receptor affinity with functional outcomes, adjusting for covariates like protein binding .

Q. How can researchers optimize this compound formulations to address solubility challenges in alkaline vs. hydrochloride salt forms?

- Methodological Answer : Conduct solubility screens using biorelevant media (e.g., FaSSIF/FeSSIF) and assess pH-dependent stability via accelerated aging studies. Formulation strategies may include co-solvents (e.g., PEG 400) or cyclodextrin complexes. Characterize crystallinity changes using X-ray diffraction (XRD) and thermal analysis (DSC/TGA). Validate biocompatibility through in vitro cytotoxicity assays (e.g., MTT on fibroblast lines) .

Q. What statistical approaches are recommended for analyzing dose-dependent neurotoxicity in this compound studies?

- Methodological Answer : Apply non-linear mixed-effects modeling (NONMEM) to account for inter-subject variability in toxicity thresholds. Use Bayesian hierarchical models to integrate historical data, and perform sensitivity analyses to identify critical covariates (e.g., body weight, injection site). Report confidence intervals and effect sizes to avoid overreliance on p-values .

Data Integrity and Reproducibility

Q. How should researchers document and share raw data from this compound trials to ensure reproducibility?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw chromatograms, NMR spectra, and animal trial datasets in structured repositories (e.g., Zenodo). Include metadata such as instrument calibration logs and experimental conditions. For clinical data, anonymize and adhere to GDPR/HIPAA standards .

Q. What protocols mitigate bias in behavioral assessments of this compound’s anesthetic efficacy?

- Methodological Answer : Use double-blinded, randomized study designs with placebo controls. Employ automated scoring systems (e.g., video tracking software) to reduce observer bias. Validate behavioral endpoints (e.g., paw withdrawal latency) against electrophysiological recordings (e.g., compound action potentials) .

Ethical and Regulatory Considerations

Q. How do researchers align this compound studies with evolving FDA/EMA guidelines for local anesthetics?

- Methodological Answer : Regularly consult FDA’s Guidance for Industry: Nonclinical Safety Evaluation of Anesthetics and EMA’s ICH S7A. Pre-submission meetings with regulatory bodies are critical to align study designs (e.g., genotoxicity assays, QT interval prolongation tests). Document all deviations and corrective actions transparently .

Tables for Reference

Table 1 : Key Physicochemical Properties of this compound

Table 2 : Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy | Reference |

|---|---|---|

| Inconsistent salt form | Standardize nomenclature (e.g., USP) | |

| Overlooking metabolites | Use radiolabeled tracers in PK studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.